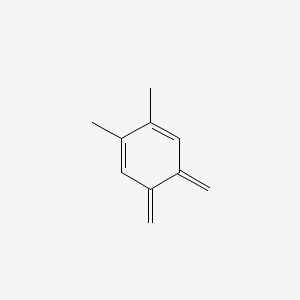
1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide. The final step involves the quaternization of the pyridine ring with benzyl bromide to form the pyridinium ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of 1-benzyl-4-(6-methoxy-1H-indol-3-yl)pyridine.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridinium ion can interact with nucleic acids, affecting gene expression and cellular functions . These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: Similar structure but lacks the indole moiety.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Contains a methoxy-substituted indole but differs in the acetic acid group.
N~3~-[3-(1H-indol-6-yl)benzyl]pyridine-2,3-diamine: Similar indole and pyridine structure but with different substitutions.
Uniqueness
1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide is unique due to its combination of a methoxy-substituted indole and a pyridinium ion
Propiedades
Número CAS |
52157-76-3 |
|---|---|
Fórmula molecular |
C21H19BrN2O |
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
3-(1-benzylpyridin-1-ium-4-yl)-6-methoxy-1H-indole;bromide |
InChI |
InChI=1S/C21H18N2O.BrH/c1-24-18-7-8-19-20(14-22-21(19)13-18)17-9-11-23(12-10-17)15-16-5-3-2-4-6-16;/h2-14H,15H2,1H3;1H |
Clave InChI |
SXMWNTWVTXGABV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CN2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


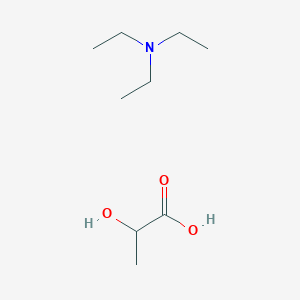
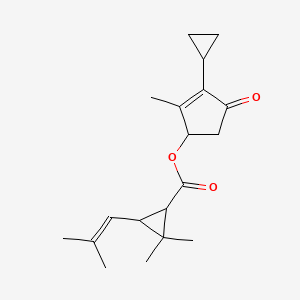
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)

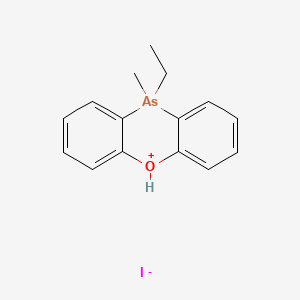

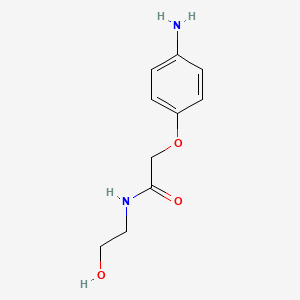
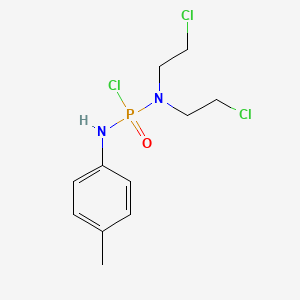
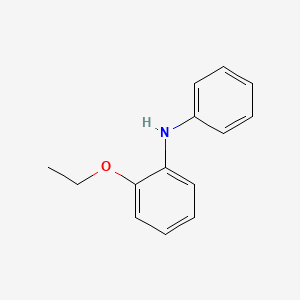
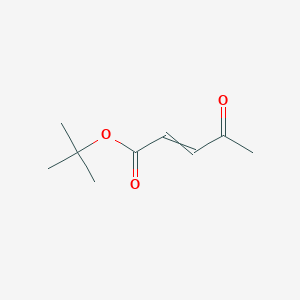
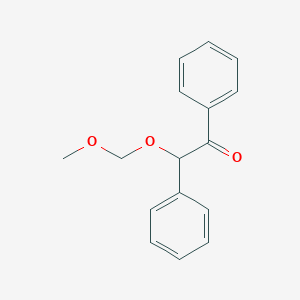
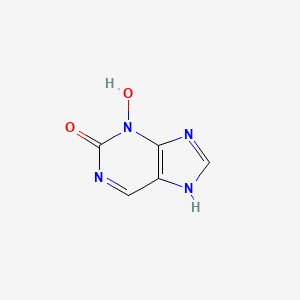
![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
